N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide
Vue d'ensemble
Description
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide, also known as BPH-715, is a small molecule inhibitor of the enzyme hypoxia-inducible factor prolyl hydroxylase (HIF-PH). HIF-PH plays a crucial role in the regulation of cellular response to hypoxia, or low oxygen levels, by targeting the transcription factor HIF-1α for degradation. BPH-715 has shown potential as a therapeutic agent for the treatment of diseases such as anemia and ischemic conditions, as well as a tool for studying the role of HIF-PH in various biological processes.
Mécanisme D'action
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide exerts its effects by inhibiting HIF-PH, which leads to stabilization and activation of HIF-1α. HIF-1α is a transcription factor that regulates the expression of genes involved in oxygen homeostasis, angiogenesis, and erythropoiesis, among others. By promoting the expression of these genes, this compound has the potential to improve tissue oxygenation and promote tissue repair in various disease states.
Biochemical and Physiological Effects:
This compound has been shown to increase erythropoietin production and red blood cell counts in preclinical models. It has also been shown to increase vascular endothelial growth factor (VEGF) expression and angiogenesis in ischemic tissues. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide as a tool for studying HIF-PH is its specificity for the enzyme, which allows for selective modulation of HIF-1α activity. However, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. In addition, the optimal dosing and administration of this compound for different disease states are not yet fully understood.
Orientations Futures
Future research on N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide could focus on optimizing its pharmacokinetic properties to improve its efficacy as a therapeutic agent. In addition, further studies could investigate the potential of this compound for the treatment of other diseases such as cancer and neurodegenerative disorders. Finally, research could also explore the role of HIF-PH and HIF-1α in various biological processes, including immune function and aging.
Applications De Recherche Scientifique
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In a mouse model of chronic kidney disease, this compound treatment was found to increase erythropoietin production and improve anemia. In a rat model of myocardial infarction, this compound treatment was shown to reduce infarct size and improve cardiac function. This compound has also been investigated for its potential to enhance wound healing and improve outcomes in ischemic stroke.
Propriétés
IUPAC Name |
1-butyl-3-[[2-(2,3-dimethylphenoxy)acetyl]amino]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-5-9-16-15(20)18-17-14(19)10-21-13-8-6-7-11(2)12(13)3/h6-8H,4-5,9-10H2,1-3H3,(H,17,19)(H2,16,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRNFRAPTQWQJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NNC(=O)COC1=CC=CC(=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.